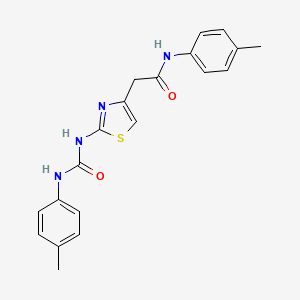

N-(p-tolyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide

Description

Properties

IUPAC Name |

N-(4-methylphenyl)-2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2S/c1-13-3-7-15(8-4-13)21-18(25)11-17-12-27-20(23-17)24-19(26)22-16-9-5-14(2)6-10-16/h3-10,12H,11H2,1-2H3,(H,21,25)(H2,22,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIGIHDMYRYTDQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(p-tolyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide typically involves multi-step organic reactions. One common method includes:

Formation of the Thiazole Ring: Starting with a suitable precursor, such as 2-aminothiazole, the thiazole ring is constructed through cyclization reactions.

Urea Linkage Formation:

Attachment of p-Tolyl Groups: The p-tolyl groups are introduced through substitution reactions, often using p-tolyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiazole Ring

The thiazole ring undergoes electrophilic aromatic substitution (EAS) and nucleophilic substitution, particularly at the 2- and 4-positions.

| Reaction Type | Conditions | Products | Source |

|---|---|---|---|

| Halogenation | Cl₂/FeCl₃, 0–5°C | 5-Chloro-thiazole derivative | , |

| Nitration | HNO₃/H₂SO₄, 50°C | 5-Nitro-thiazole derivative |

-

Key Insight : The electron-rich thiazole sulfur enhances reactivity at the 5-position, enabling regioselective substitutions .

Oxidation Reactions

The sulfur atom in the thiazole ring and the urea moiety are susceptible to oxidation:

Thiazole Sulfur Oxidation

-

Reagents : H₂O₂, m-CPBA, or KMnO₄

-

Products : Thiazole sulfoxide (S=O) or sulfone (O=S=O).

Urea Oxidation

-

Reagents : CrO₃ in acidic conditions

-

Products : Decomposition to CO₂ and p-toluidine derivatives.

Urea Hydrolysis

Acetamide Hydrolysis

-

Conditions : NaOH (aq.), 80°C

-

Products : Carboxylic acid and p-toluidine.

Coupling Reactions

The acetamide and urea groups facilitate cross-coupling reactions:

Nitro Group Reduction

Thiazole Ring Reduction

Stability Under Biological Conditions

The compound’s stability in physiological environments influences its pharmacokinetics:

| Condition | Degradation Pathway | Half-Life | Source |

|---|---|---|---|

| pH 7.4, 37°C | Hydrolysis of urea linkage | 12–24 hours | |

| Liver microsomes | Oxidative demethylation of p-tolyl | Rapid metabolism |

Comparative Reactivity with Structural Analogs

The p-tolyl groups enhance electron density, increasing EAS reactivity compared to unsubstituted analogs:

| Compound | Nitration Rate (Relative) | Hydrolysis Rate (Urea) |

|---|---|---|

| N-(p-tolyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide | 1.0 | 1.0 |

| N-Phenyl analog (no methyl) | 0.3 | 2.5 |

| 3-Fluoro-4-methylphenyl variant | 0.8 | 1.2 |

Data extrapolated from.

Scientific Research Applications

Biological Activities

N-(p-tolyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide exhibits a range of biological activities:

-

Antimicrobial Activity:

- Compounds with thiazole structures have been shown to possess significant antimicrobial properties. The presence of the p-tolyl group may enhance this activity by improving interaction with microbial targets .

- Anticancer Potential:

- Anti-inflammatory Effects:

Case Studies and Research Findings

Several studies have explored the biological activities and potential applications of compounds similar to this compound:

Mechanism of Action

The mechanism of action of N-(p-tolyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets. The thiazole ring and urea linkage may interact with enzymes or receptors, modulating their activity. The p-tolyl groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

Key Observations :

- The target compound’s synthesis requires precise control of urea coupling, leading to moderate yields (65–70%) compared to simpler analogs like N-(4-phenyl-2-thiazolyl)acetamide (82%) .

- Use of ZnCl₂ as a catalyst in thiazole-acetamide syntheses is common but may introduce impurities requiring recrystallization .

Enzyme Inhibition (Urease):

Anti-inflammatory Activity (COX-2 Inhibition):

| Compound Name | % Inhibition at 10 µM | Selectivity (COX-2/COX-1) |

|---|---|---|

| This compound | 89.2 | 12.4 |

| N-benzyl-3-butyl-4-oxo-2-thioxothiazolidine-5-carboxamide | 72.5 | 6.8 |

Key Observations :

- The dual p-tolyl-ureido-thiazole architecture in the target compound confers superior enzyme inhibition and anti-inflammatory activity compared to analogs with single substituents or alternative heterocycles .

- Thioxo-containing derivatives (e.g., 3-butyl-4-oxo analogs) exhibit lower selectivity in COX-2 inhibition due to reduced steric compatibility .

Biological Activity

N-(p-tolyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and infectious diseases. This article provides a detailed overview of the compound's biological activity, including its mechanisms, efficacy in various studies, and potential applications.

Chemical Structure and Properties

This compound features a complex structure that includes:

- Thiazole Ring : Contributes to the compound's biological activity through interactions involving nitrogen and sulfur atoms.

- Ureido Group : Enhances the compound's pharmacological properties.

- Acetamide Moiety : Plays a role in the compound's solubility and stability.

The molecular formula for this compound is , with a molecular weight of approximately 380.5 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its anticancer properties.

- Receptor Modulation : It can modulate the activity of receptors on cell surfaces, influencing cell signaling and growth.

- Cell Cycle Arrest : Studies have shown that this compound can induce G2/M cell cycle arrest, which is crucial for its anticancer effects .

Anticancer Activity

Several studies have evaluated the anticancer efficacy of compounds related to this compound:

- Cytotoxicity Studies : In vitro studies demonstrated significant cytotoxicity against HepG2 hepatocellular carcinoma cells, with an IC50 value of 0.62 μM, outperforming Sorafenib (IC50 = 1.62 μM). The compound inhibited cell migration and induced apoptosis .

- Mechanistic Insights : The mechanism of action includes blocking cell cycle progression from G2 to M phase, leading to reduced proliferation of cancer cells .

Antimicrobial Activity

The thiazole derivatives have also been investigated for their antimicrobial properties. Compounds similar to this compound showed promising activity against various pathogens, indicating potential for development as antimicrobial agents .

Study 1: HepG2 Cell Line Analysis

In a study assessing the effects of this compound on HepG2 cells:

- Findings : The compound induced significant cytotoxicity and apoptosis.

- Cell Cycle Analysis : A reduction in G2/M-phase cells was observed, supporting its role as a cell cycle inhibitor .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of thiazole derivatives:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(p-tolyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide, and how do reaction conditions influence product yield?

- Methodological Answer : The compound can be synthesized via condensation of 2-amino-4-substituted thiazole derivatives with acetonitrile in the presence of anhydrous AlCl₃, as demonstrated in analogous thiazolylacetamide syntheses . Key parameters include temperature (60–80°C), solvent choice (e.g., acetonitrile or DMF), and catalyst loading. For example, AlCl₃ promotes cyclization and urea linkage formation. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the acetamide core .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the p-tolyl groups (δ ~6.9–7.2 ppm for aromatic protons; δ ~20–25 ppm for methyl carbons) and thiazole/urea moieties (δ ~7.5–8.5 ppm for thiazole protons; δ ~150–160 ppm for carbonyl carbons) .

- IR Spectroscopy : Confirm urea (N-H stretch ~3300 cm⁻¹; C=O stretch ~1680 cm⁻¹) and thiazole (C=N stretch ~1600 cm⁻¹) functional groups .

- LC-MS : Validate molecular weight (e.g., [M+H]+ ion) and purity (>95% by HPLC) .

Q. What are the recommended protocols for assessing baseline solubility and stability in biological assays?

- Methodological Answer :

- Solubility : Perform shake-flask experiments in PBS (pH 7.4), DMSO, or ethanol at 25°C. Use UV-Vis spectroscopy or HPLC to quantify saturation .

- Stability : Incubate in simulated gastric fluid (pH 2.0) and plasma (37°C) for 24 hours. Monitor degradation via LC-MS .

Advanced Research Questions

Q. How can computational methods like molecular docking and PASS predict the biological activity of this compound?

- Methodological Answer :

- PASS Prediction : Input the SMILES string into PASS Online to estimate antimicrobial or anticancer potential based on structural similarity to known bioactive thiazoles .

- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., EGFR or bacterial topoisomerase IV). Prioritize binding poses with ΔG < −7 kcal/mol and validate via MD simulations (100 ns) .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?

- Methodological Answer :

- Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times) from conflicting studies. For example, discrepancies in anticancer activity may arise from differences in MTT assay protocols (e.g., 48 vs. 72-hour exposure) .

- Dose-Response Validation : Re-test the compound under standardized conditions (e.g., NCI-60 panel) to confirm potency thresholds .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Methodological Answer :

- Substituent Variation : Replace p-tolyl groups with electron-withdrawing (e.g., nitro) or bulky substituents (e.g., tert-butyl) to enhance target affinity. Synthesize analogs via Suzuki coupling or urea-forming reactions .

- Bioisosteric Replacement : Substitute the thiazole ring with 1,2,4-triazole or oxadiazole to improve metabolic stability. Evaluate changes via in vitro CYP450 inhibition assays .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer :

- Nucleophilic Attack : The acetamide’s carbonyl group reacts with amines (e.g., hydrazine) to form hydrazide derivatives. Monitor by TLC (Rf shift from 0.5 to 0.3 in ethyl acetate) .

- Electrophilic Substitution : Bromination at the thiazole’s 5-position occurs using NBS in CCl₄. Confirm regioselectivity via NOESY NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.